molecular formula C11H13BrF3NO B8165792 1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine

1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine

Cat. No.: B8165792
M. Wt: 312.13 g/mol
InChI Key: LKJUWQFNEAZHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine is a chemical compound that features a unique combination of a bromofuran ring and a trifluoromethyl-substituted piperidine ring

Preparation Methods

The synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine typically involves multiple steps:

    Synthesis of 3-Bromofuran-2-carbaldehyde: This intermediate can be prepared by bromination of furan-2-carbaldehyde.

    Formation of 1-((3-Bromofuran-2-yl)methyl)piperidine: The 3-bromofuran-2-carbaldehyde is then reacted with piperidine in the presence of a reducing agent to form the desired intermediate.

    Introduction of the Trifluoromethyl Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 1-((3-Bromofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine include:

    1-((3-Bromofuran-2-yl)methyl)-4-methylpiperidine: This compound lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.

    1-((3-Bromofuran-2-yl)methyl)-4-(difluoromethyl)piperidine: The presence of a difluoromethyl group instead of a trifluoromethyl group can lead to differences in stability and reactivity.

    1-((3-Chlorofuran-2-yl)methyl)-4-(trifluoromethyl)piperidine:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(3-bromofuran-2-yl)methyl]-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO/c12-9-3-6-17-10(9)7-16-4-1-8(2-5-16)11(13,14)15/h3,6,8H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJUWQFNEAZHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=C(C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.